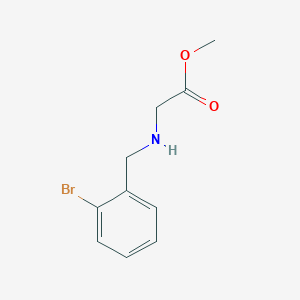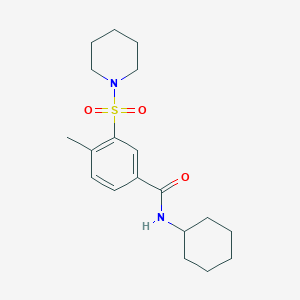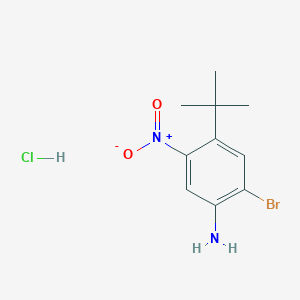
1-(Indolizin-2-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Indolizin-2-yl)propan-2-amine is a nitrogen-containing heterocyclic compound It belongs to the class of indolizines, which are known for their unique structural properties and potential biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolizin-2-yl)propan-2-amine typically involves the use of classical methodologies such as the Scholtz or Chichibabin reactions. These methods have been overshadowed by newer strategies, including transition metal-catalyzed reactions and oxidative coupling . One elegant approach involves the one-pot procedure exploiting 2-formyl pyrrole derivatives and fumaronitrile as substrates .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and tailored to the needs of the production facility.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Indolizin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Indolizin-2-yl)propan-2-amine has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
1-(Indolizin-2-yl)propan-2-amine can be compared with other similar compounds, such as:
Indole: Another nitrogen-containing heterocycle with similar structural properties.
Pyrrole: A simpler nitrogen-containing heterocycle that serves as a building block for more complex structures.
Quinoline: A nitrogen-containing heterocycle with potential biological activities.
Uniqueness: this compound is unique due to its specific structural arrangement and the presence of both an indolizine and an amine group. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds .
List of Similar Compounds:
- Indole
- Pyrrole
- Quinoline
Eigenschaften
Molekularformel |
C11H14N2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
1-indolizin-2-ylpropan-2-amine |
InChI |
InChI=1S/C11H14N2/c1-9(12)6-10-7-11-4-2-3-5-13(11)8-10/h2-5,7-9H,6,12H2,1H3 |
InChI-Schlüssel |
ADBCNKFXSAFVED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CN2C=CC=CC2=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B13573628.png)
![1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one](/img/structure/B13573632.png)


![2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B13573651.png)
![(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13573659.png)




![3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13573697.png)


